![molecular formula C16H17ClN4O4S B2391312 4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide CAS No. 1774905-64-4](/img/structure/B2391312.png)
4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro-substituted benzene ring, a morpholin-4-ylsulfonyl group attached to a pyridine ring, and a benzohydrazide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target non-specific serine/threonine protein kinases . These kinases play a crucial role in various cellular processes, including cell cycle progression, differentiation, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target kinase by binding to the atp-binding pocket, thereby inhibiting the kinase’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the morpholin-4-ylsulfonyl pyridine intermediate: This step involves the reaction of 2-chloropyridine with morpholine and a sulfonylating agent such as chlorosulfonic acid under controlled conditions.
Coupling with benzohydrazide: The intermediate is then reacted with 4-chlorobenzohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide
Uniqueness
4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is unique due to its combination of a chloro-substituted benzene ring, a morpholin-4-ylsulfonyl group, and a benzohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-chloro-N'-(3-morpholin-4-ylsulfonylpyridin-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c17-13-5-3-12(4-6-13)16(22)20-19-15-14(2-1-7-18-15)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,18,19)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWONSILODQECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)
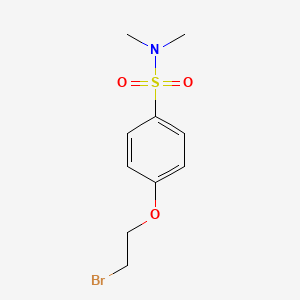
![N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2391240.png)
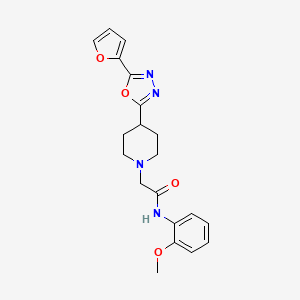
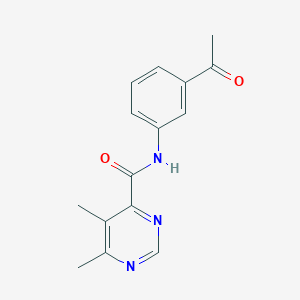
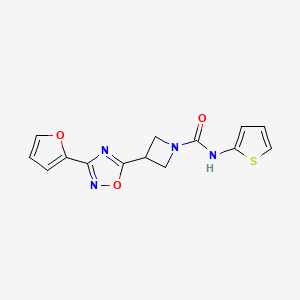
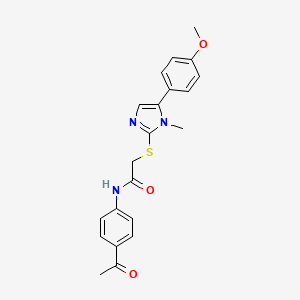
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one](/img/structure/B2391247.png)
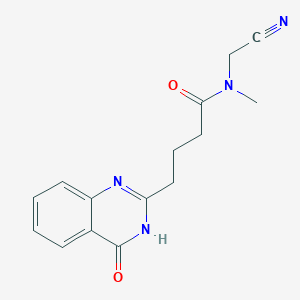
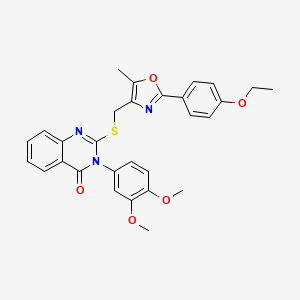
![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391251.png)
![8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391252.png)
